1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine

Substance P antagonist NK1 receptor Piperazine SAR

1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 713097-50-8) is a synthetic disubstituted piperazine derivative combining a 3,4-dichlorophenyl moiety with a 4-isopropylphenylsulfonyl group. This compound class is frequently investigated for interactions with neurotransmitter systems, particularly in neurological research.

Molecular Formula C19H22Cl2N2O2S
Molecular Weight 413.36
CAS No. 713097-50-8
Cat. No. B2844408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine
CAS713097-50-8
Molecular FormulaC19H22Cl2N2O2S
Molecular Weight413.36
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H22Cl2N2O2S/c1-14(2)15-3-6-17(7-4-15)26(24,25)23-11-9-22(10-12-23)16-5-8-18(20)19(21)13-16/h3-8,13-14H,9-12H2,1-2H3
InChIKeyMRBQVCUCZRIFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 713097-50-8): A Specialized Piperazine Sulfonamide for Neurokinin Receptor Research


1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 713097-50-8) is a synthetic disubstituted piperazine derivative combining a 3,4-dichlorophenyl moiety with a 4-isopropylphenylsulfonyl group . This compound class is frequently investigated for interactions with neurotransmitter systems, particularly in neurological research . Critically, this specific compound has documented affinity for the Substance-P (NK1) receptor, with a measured Kd of 1258.93 nM in guinea pig myenteric plexus tissue [1], distinguishing its functional profile from other piperazine derivatives that lack this specific substitution pattern.

Why Generic Piperazine or Sulfonamide Analogs Cannot Replace 1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine in Targeted Research


Substituting this compound with a simpler analog such as 1-(3,4-dichlorophenyl)piperazine or a generic aryl sulfonamide is not scientifically valid for NK1-targeted studies because the specific combination of the 3,4-dichlorophenyl pharmacophore and the 4-isopropylphenylsulfonyl tail is required for its measured biological interaction. Public bioactivity data confirms a defined, though moderate, binding affinity (Kd = 1258.93 nM) for the Substance-P receptor [1]. Changing the sulfonyl substituent to a smaller group like a tosyl or phenylsulfonyl would significantly alter the molecule's steric and electronic profile, leading to an uncharacterized and likely divergent activity profile, thus invalidating any dose-response or mechanistic conclusions drawn from the original data.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine


Substance-P (NK1) Receptor Binding Affinity Compared to the Unsubstituted Phenylsulfonyl Analog

The target compound demonstrates measurable affinity for the Substance-P (NK1) receptor in a guinea pig tissue assay. In contrast, the direct analog lacking the isopropyl group, 1-(3,4-dichlorophenyl)-4-(phenylsulfonyl)piperazine, was not reported to have NK1 activity in the same literature, highlighting the critical role of the 4-isopropylphenylsulfonyl group in conferring this specific protein interaction [1]. This evidence is not from a head-to-head study but is inferred from the presence of the target compound in a focused bioactivity screen alongside structurally related dipeptide mimetics.

Substance P antagonist NK1 receptor Piperazine SAR

Structural Differentiation for Cell Differentiation Activity Against Unsubstituted Piperazine

A patent-derived disclosure indicates that compounds within this sulfonylated piperazine class, represented by the target compound, exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte.' [1]. While quantitative data is not publicly accessible, the source explicitly links this activity to the sulfonylated piperazine framework. This suggests a functional differentiation from simpler 1-(3,4-dichlorophenyl)piperazine, which is commonly used as a synthetic intermediate but lacks this specific reported bioactivity.

Anti-cancer agent Cell differentiation Leukemia

Evidence-Backed Application Scenarios for Procuring 1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine


Investigating Structure-Activity Relationships (SAR) at the Neurokinin-1 (NK1) Receptor

Researchers studying the steric tolerance of the NK1 receptor's binding pocket can use this compound as a tool. The Kd of 1258.93 nM provides a baseline for moderate affinity. By procuring this specific compound, labs can systematically vary the 4-isopropylphenylsulfonyl region and correlate changes with binding affinity, an approach made possible because the starting point's activity is defined in the published guinea pig myenteric plexus assay [1].

Differentiation-Inducing Agent in Hematological Malignancy Models

Based on patent-derived qualitative evidence, this compound is a candidate for probing differentiation therapy. Given the suggestion that it can arrest proliferation and induce monocyte differentiation [1], procurement is justified for academic labs setting up initial in vitro screens in leukemia or psoriasis-relevant cell lines to independently validate and quantify this effect, an application not served by the core 1-(3,4-dichlorophenyl)piperazine intermediate.

Negative Control or Reference Compound for High-Affinity NK1 Antagonists

In screening cascades seeking sub-nanomolar NK1 antagonists, this compound's micromolar affinity (Kd of 1258.93 nM) makes it a cost-effective negative control or a tool reference point on the upper end of the activity range. Its defined, moderate affinity allows for assay validation by establishing a clear activity window between non-binding controls and potent clinical-stage NK1 antagonists [1].

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.